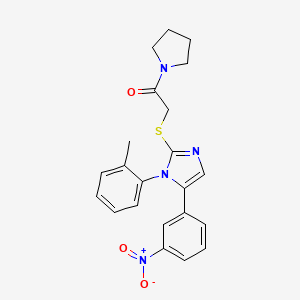

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

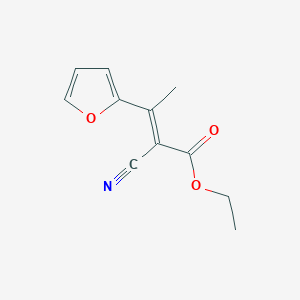

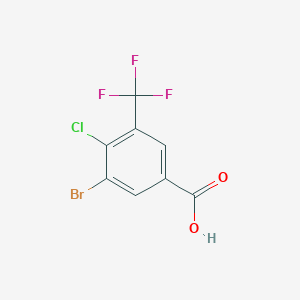

The compound "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone" is a multifaceted molecule that incorporates several functional groups and structural motifs, including an imidazole ring, a nitrophenyl group, a tolyl group, and a pyrrolidine ring. These components suggest that the compound could have interesting chemical and physical properties, as well as potential applications in various fields such as organic synthesis, material science, and possibly pharmacology.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the asymmetric Michael addition of ketones to nitroolefins catalyzed by a related imidazolylthio compound has been developed, yielding products with high enantioselectivity . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely features a planar imidazole ring, which could facilitate stacking interactions, and a nitro group that may be involved in electron-withdrawing effects, influencing the molecule's reactivity. The pyrrolidine ring introduces a degree of flexibility and could impact the overall conformation of the molecule. The presence of a sulfur atom in the thioether linkage may also play a role in the compound's ability to act as a ligand or a catalyst .

Chemical Reactions Analysis

The compound's functional groups suggest it could participate in various chemical reactions. The imidazole and pyrrolidine rings could be involved in catalytic cycles, similar to the trifunctional organocatalyst described in paper . The nitro group could undergo reduction reactions or participate in electrophilic aromatic substitution. The thioether linkage might be involved in nucleophilic substitution reactions or serve as a coordination site for metal ions.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the compound are not provided, we can infer from related compounds that it may exhibit good thermal stability and potentially interesting electronic properties. For example, polymers derived from similar pyrrole derivatives have shown good thermal stability and electrical conductivity, which could be relevant for the compound . The presence of electron-donating and electron-withdrawing groups within the molecule could also affect its electronic properties, such as the HOMO-LUMO gap, which is important for materials science applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- The synthesis of heterocyclic compounds, including variations of the specified compound, has been a focus in studies for their potential biological activities. For instance, compounds derived from a similar synthetic pathway demonstrated notable antiviral activity against specific viral strains, hinting at the potential biomedical applications of these compounds (Attaby et al., 2006).

- Certain derivatives of structurally related compounds were found to possess moderate antifungal activity against strains of Candida, which is significant for developing antifungal therapies (Mamolo et al., 2003).

Chemical Synthesis and Material Properties

- Research into the synthesis of polymeric materials based on similar compounds has revealed the influence of substituents on the electrical conductivity and thermal stability of the resulting polymers. This has implications for material science, particularly in the creation of conductive materials with specific properties (Pandule et al., 2014).

Potential for Drug Development

- The structural framework of these compounds is of interest in drug development. For instance, certain derivatives have been evaluated for anticancer activity, indicating the potential of these compounds in medicinal chemistry (Kumar et al., 2013).

Advanced Analytical Techniques

- The identification and characterization of novel derivatives of similar structures have been achieved using advanced analytical techniques, which is crucial for the understanding and further development of these compounds in various scientific domains (Bijlsma et al., 2015).

Eigenschaften

IUPAC Name |

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-16-7-2-3-10-19(16)25-20(17-8-6-9-18(13-17)26(28)29)14-23-22(25)30-15-21(27)24-11-4-5-12-24/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVJIKOAJXCTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)